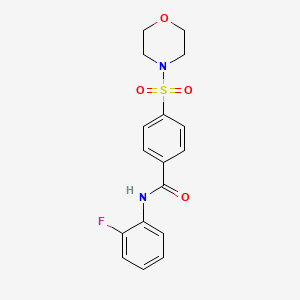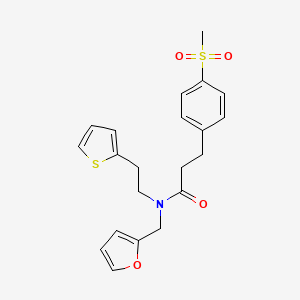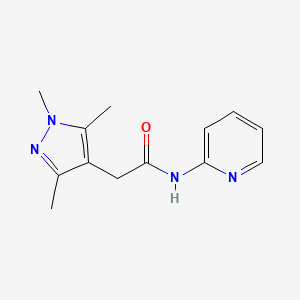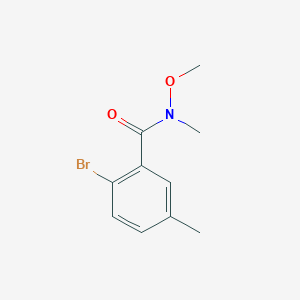
2-Chloro-3-(3,5-dimethylmorpholine-4-carbonyl)-8-methylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-(3,5-dimethylmorpholine-4-carbonyl)-8-methylquinoline is a synthetic compound that belongs to the class of quinoline derivatives. This compound is widely used in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of 2-Chloro-3-(3,5-dimethylmorpholine-4-carbonyl)-8-methylquinoline is not fully understood. However, it has been suggested that this compound interacts with metal ions through a coordination complex formation, leading to the emission of fluorescence. Furthermore, the photosensitizing properties of this compound are attributed to its ability to generate reactive oxygen species upon irradiation, which can induce cell death in cancer cells.
Biochemical and physiological effects:
2-Chloro-3-(3,5-dimethylmorpholine-4-carbonyl)-8-methylquinoline has been shown to have minimal toxicity and low cytotoxicity in vitro. It has also been shown to have low binding affinity for human serum albumin, suggesting that it has good pharmacokinetic properties. In addition, this compound has been shown to have a high selectivity for metal ions, making it a potential candidate for the detection of metal ions in biological samples.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Chloro-3-(3,5-dimethylmorpholine-4-carbonyl)-8-methylquinoline in lab experiments is its high sensitivity and selectivity for metal ions. This compound can be used in a variety of assays for the detection of metal ions in biological samples. However, one of the limitations of using this compound is its potential phototoxicity, which can affect the viability of cells in vitro. Therefore, caution should be taken when using this compound in cell-based assays.
Zukünftige Richtungen
There are several future directions for the research and development of 2-Chloro-3-(3,5-dimethylmorpholine-4-carbonyl)-8-methylquinoline. One potential direction is the development of new fluorescent probes based on this compound for the detection of other metal ions. Additionally, further studies are needed to investigate the potential applications of this compound in photodynamic therapy and the development of new antibiotics. Finally, the development of new synthesis methods for this compound could lead to improved yields and purity, making it more accessible for scientific research.
Synthesemethoden
The synthesis of 2-Chloro-3-(3,5-dimethylmorpholine-4-carbonyl)-8-methylquinoline involves several steps. The starting material is 8-methylquinoline, which is reacted with chloroacetyl chloride to form 2-chloro-8-methylquinoline. The intermediate is then reacted with 3,5-dimethylmorpholine-4-carbonyl chloride to form the final product. The yield of this synthesis method is high, and the purity of the product is also excellent.
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-(3,5-dimethylmorpholine-4-carbonyl)-8-methylquinoline has various scientific research applications. This compound is widely used as a fluorescent probe for the detection of metal ions such as zinc, copper, and iron. It has also been used as a photosensitizer for photodynamic therapy, which is a promising approach for cancer treatment. Additionally, this compound has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
(2-chloro-8-methylquinolin-3-yl)-(3,5-dimethylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2/c1-10-5-4-6-13-7-14(16(18)19-15(10)13)17(21)20-11(2)8-22-9-12(20)3/h4-7,11-12H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSXCNGSZKCEII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCC(N1C(=O)C2=CC3=CC=CC(=C3N=C2Cl)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(3,5-dimethylmorpholine-4-carbonyl)-8-methylquinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3-Quinolinylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B2947854.png)
![3,3-Dimethyl-4-[1-[(5-phenyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]azetidin-2-one](/img/structure/B2947857.png)
![N-(3,5-dimethylphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2947859.png)
![2-({[3-(4-fluorophenyl)-3-oxopropylidene]amino}oxy)-N-(5-iodo-2-pyridinyl)acetamide](/img/structure/B2947860.png)
![3-Chloro-5-(4-methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2947861.png)

![2-(2-(2-fluorophenyl)-2-oxoethyl)-7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2947865.png)

![2-{[2,2'-bithiophene]-5-yl}-S-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethane-1-sulfonamido](/img/structure/B2947867.png)


![1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-(trifluoromethyl)phenyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2947873.png)
